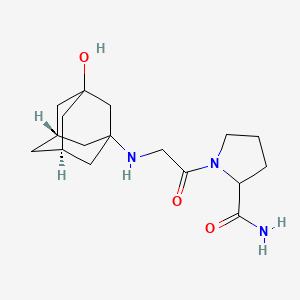
1-(((1R,3R,5R,7S)-3-Hydroxyadamantan-1-YL)glycyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((1R,3R,5R,7S)-3-Hydroxyadamantan-1-YL)glycyl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique adamantane structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The adamantane moiety imparts stability and rigidity to the molecule, making it a valuable scaffold in drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((1R,3R,5R,7S)-3-Hydroxyadamantan-1-YL)glycyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
-
Formation of the Adamantane Derivative:
- The adamantane derivative is synthesized through a series of reactions, including halogenation and subsequent substitution reactions to introduce the hydroxy group at the desired position.
-
Glycylation:
- The adamantane derivative is then reacted with glycine or its derivatives under specific conditions to form the glycylated intermediate. This step often requires the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond.
-
Pyrrolidine-2-carboxamide Formation:
- The final step involves the introduction of the pyrrolidine-2-carboxamide moiety. This is achieved through a condensation reaction between the glycylated intermediate and a suitable pyrrolidine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(((1R,3R,5R,7S)-3-Hydroxyadamantan-1-YL)glycyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
-
Oxidation:
- The hydroxy group on the adamantane moiety can be oxidized to form a ketone or carboxylic acid derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- Reduction reactions can be used to modify the functional groups on the molecule. For example, the amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.
-
Substitution:
- The compound can undergo substitution reactions, particularly at the hydroxy group or the amide nitrogen. These reactions can be facilitated by using appropriate nucleophiles and reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: Carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC)
Major Products:
- Oxidation products: Ketones, carboxylic acids
- Reduction products: Amines
- Substitution products: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(((1R,3R,5R,7S)-3-Hydroxyadamantan-1-YL)glycyl)pyrrolidine-2-carboxamide has several scientific research applications:
-
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Serves as a model compound for studying the reactivity of adamantane derivatives.
-
Biology:
- Investigated for its potential as a biochemical probe to study protein-ligand interactions.
- Used in the development of novel biomolecules with enhanced stability and activity.
-
Medicine:
- Explored for its potential as a drug candidate due to its unique structural features.
- Studied for its ability to interact with specific biological targets, such as enzymes and receptors.
-
Industry:
- Utilized in the development of advanced materials with specific properties, such as increased thermal stability and rigidity.
Mecanismo De Acción
The mechanism of action of 1-(((1R,3R,5R,7S)-3-Hydroxyadamantan-1-YL)glycyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid scaffold that can enhance binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- 1-Adamantanecarboxylic acid
- 1-Adamantanol
- 1-Adamantanamine
Comparison: 1-(((1R,3R,5R,7S)-3-Hydroxyadamantan-1-YL)glycyl)pyrrolidine-2-carboxamide is unique due to the presence of both the adamantane and pyrrolidine moieties. This combination imparts distinct properties, such as enhanced stability and specific binding interactions, which are not observed in simpler adamantane derivatives. The glycyl group further adds to its versatility by providing additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C17H27N3O3 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22)/t11-,12+,13?,16?,17? |
Clave InChI |
IUJJPEBUSBVYIP-VHDAAVTISA-N |
SMILES isomérico |
C1CC(N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


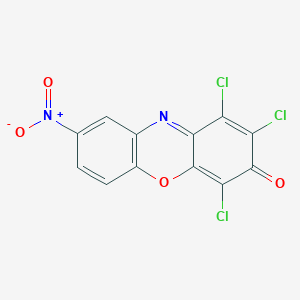
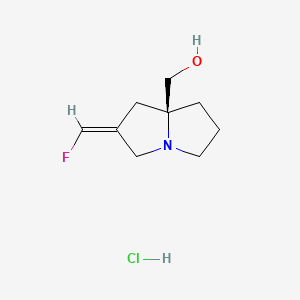
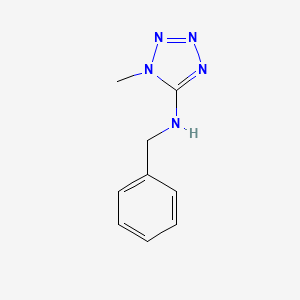
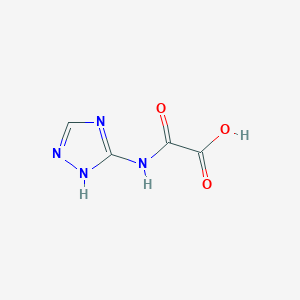
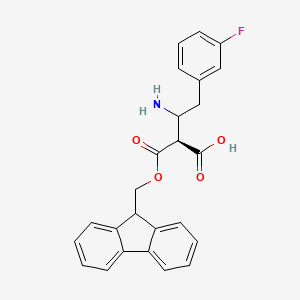
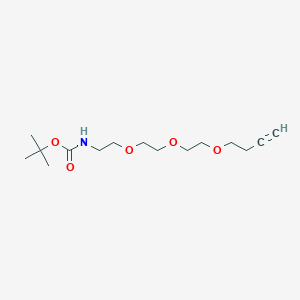
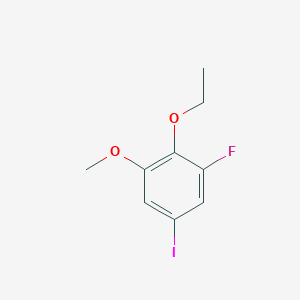
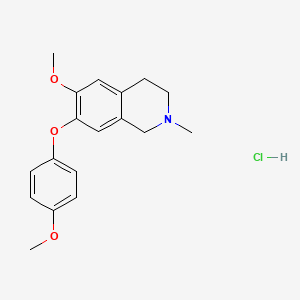
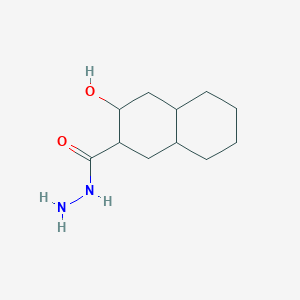

![Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate](/img/structure/B14011665.png)

![3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B14011684.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)
